

Nifenalol Hydrochloride: A Comprehensive Technical Guide on its Discovery and Synthesis

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Compound of Interest

Compound Name: Nifenalol hydrochloride

Cat. No.: B1678856

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol hydrochloride, a notable β -adrenergic receptor antagonist, has been a subject of significant interest in cardiovascular research. This technical guide provides an in-depth overview of the discovery and synthesis of **Nifenalol hydrochloride**, tailored for researchers, scientists, and professionals in drug development. It details the compound's pharmacological profile, mechanism of action, and its effects on cardiac electrophysiology. This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and biological evaluation, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound.

Introduction

Nifenalol, with the chemical name α -[[(1-methylethyl)amino]methyl]-4-nitro-benzenemethanol hydrochloride, is recognized as a β -adrenergic receptor antagonist.[1] It is also known by the synonym INPEA.[2] The hydrochloride salt has the CAS Number 5704-60-9.[1] Nifenalol has been utilized in research to study conditions such as irregular heartbeat and high blood pressure.[3] A significant characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), a phenomenon in cardiac electrophysiology that can lead to arrhythmias.[3] This effect is blockable by tetrodotoxin.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Nifenalol and its hydrochloride salt is provided in the table below.

Property	Value	Source(s)
Nifenalol Hydrochloride		
CAS Number	5704-60-9	[1]
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O ₃	[2]
Molecular Weight	260.71 g/mol	[2]
Appearance	Solid powder	[2]
Melting Point	181 °C	[2]
Solubility	Soluble in DMSO	[2]
Nifenalol (Free Base)		
CAS Number	7413-36-7	[2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	[4]
Molecular Weight	224.26 g/mol	[4]

Synthesis of Nifenalol Hydrochloride

The synthesis of Nifenalol, particularly its enantiomerically pure forms, has been approached through various chemical and chemoenzymatic strategies. A common precursor for these syntheses is 4-nitrostyrene.

Chemoenzymatic Synthesis of (R)-(-)-Nifenalol

One reported enantioselective synthesis of (R)-(-)-Nifenalol involves an initial asymmetric aziridination of 4-nitrostyrene. The resulting aziridine undergoes further transformations to yield the final product.

Experimental Protocol:

A detailed, multi-step synthesis for (R)-(-)-Nifenalol is outlined below. This protocol is a composite of published synthetic strategies and represents a viable route to the target compound.

Step 1: Asymmetric Aziridination of 4-Nitrostyrene

- To a solution of 4-nitrostyrene (1.0 equiv) in a suitable solvent such as acetonitrile, add a chiral bis(oxazoline) ligand (e.g., 0.06 equiv) and a copper(I) source (e.g., $\text{Cu}(\text{MeCN})_4\text{PF}_6$, 0.05 equiv).
- Add a nitrene precursor, such as an N-tosyloxycarbamate (1.0 equiv), and a base (e.g., K_2CO_3 , 1.5 equiv).
- Stir the reaction mixture at room temperature for 12 hours.
- After completion, the reaction is worked up by filtration and concentration. The crude product is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

- The purified aziridine is dissolved in a mixture of water and acetonitrile.
- A Lewis acid, such as $\text{BF}_3 \cdot \text{OEt}_2$ (0.1 equiv), is added to catalyze the ring-opening.
- The reaction is stirred at room temperature for 1 hour.
- The product is extracted and purified to give the corresponding amino alcohol derivative.

Step 3: Hydrolysis of the Carbamate

- The product from the previous step is treated with a base, such as $\text{LiOH} \cdot \text{H}_2\text{O}$ (5.0 equiv), in a mixture of methanol, acetonitrile, and water.
- The reaction is stirred to effect the hydrolysis of the carbamate group.
- Acidification followed by extraction and purification yields the amino alcohol.

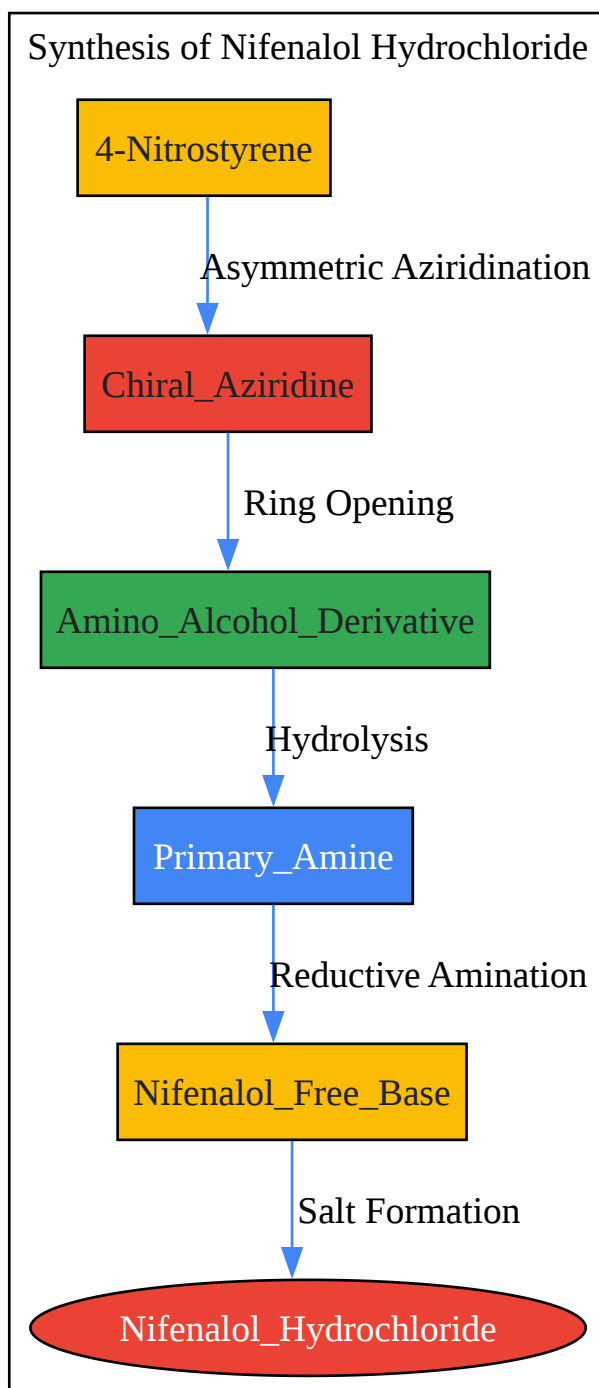
Step 4: N-Isopropylation

- The resulting primary amine is dissolved in a suitable solvent like methanol.
- Acetone (excess) and a reducing agent, such as sodium cyanoborohydride (NaBH_3CN , 2.0 equiv), are added.
- The reaction is stirred at room temperature for 1 hour to form the N-isopropyl group via reductive amination.
- The crude product is purified by crystallization to afford (R)-(-)-Nifenalol.

Step 5: Formation of the Hydrochloride Salt

- The purified Nifenalol free base is dissolved in a suitable solvent, such as ethanol.
- A solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added dropwise with stirring until precipitation is complete.
- The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield **Nifenalol hydrochloride**.

Synthesis Workflow Diagram:



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Caption: Synthetic pathway for **Nifenalol Hydrochloride**.

Pharmacological Profile

Nifenalol hydrochloride is a competitive antagonist of β -adrenergic receptors. Its pharmacological activity has been characterized in various in vitro and in vivo systems.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Nifenalol's interaction with β -adrenergic receptors.

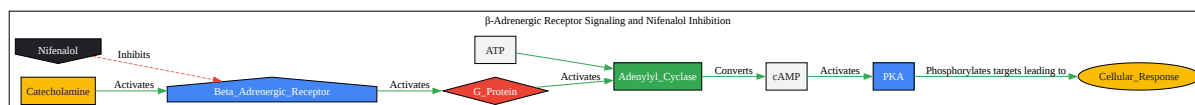
Parameter	Value	Species/Tissue	Agonist	Source(s)
pA2	6.05	Rabbit right ventricular strips	Isoprenaline	[1]

Note: Further quantitative data such as K_i and IC_{50} values for **Nifenalol hydrochloride** are not readily available in the public domain at the time of this writing.

Mechanism of Action

As a β -adrenergic receptor antagonist, Nifenalol competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β -adrenergic receptors. This blockade prevents the activation of the downstream signaling cascade, primarily the adenylyl cyclase pathway.

Signaling Pathway Diagram:



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Caption: Nifenalol's inhibitory effect on β -adrenergic signaling.

Experimental Protocols for Biological Evaluation

β -Adrenergic Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like **Nifenalol hydrochloride** to β -adrenergic receptors using a radioligand binding assay.

Materials:

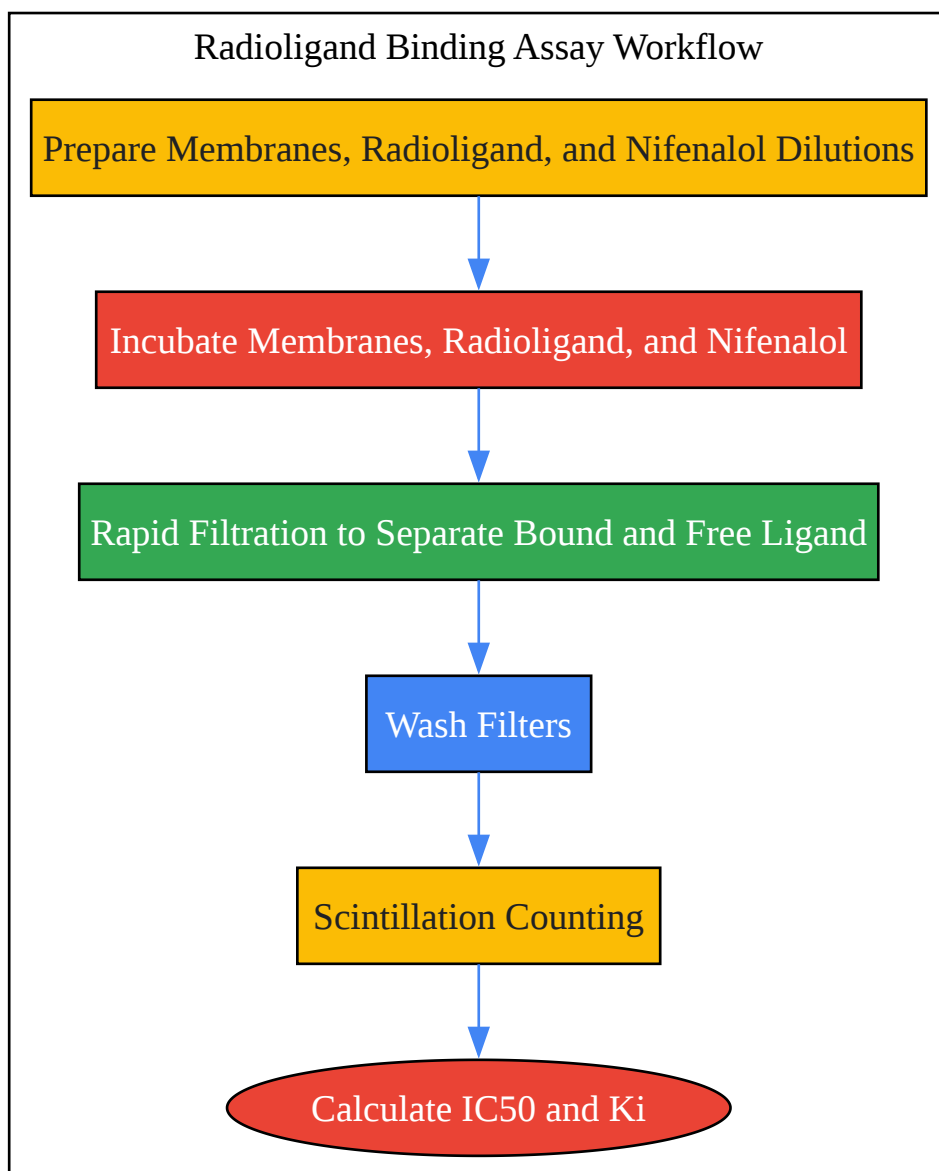
- Cell membranes expressing β -adrenergic receptors
- Radioligand (e.g., [^3H]-dihydroalprenolol or [^{125}I]-cyanopindolol)
- **Nifenalol hydrochloride**
- Non-specific binding control (e.g., a high concentration of propranolol)
- Assay buffer (e.g., Tris-HCl with MgCl_2)
- Glass fiber filters
- Scintillation counter

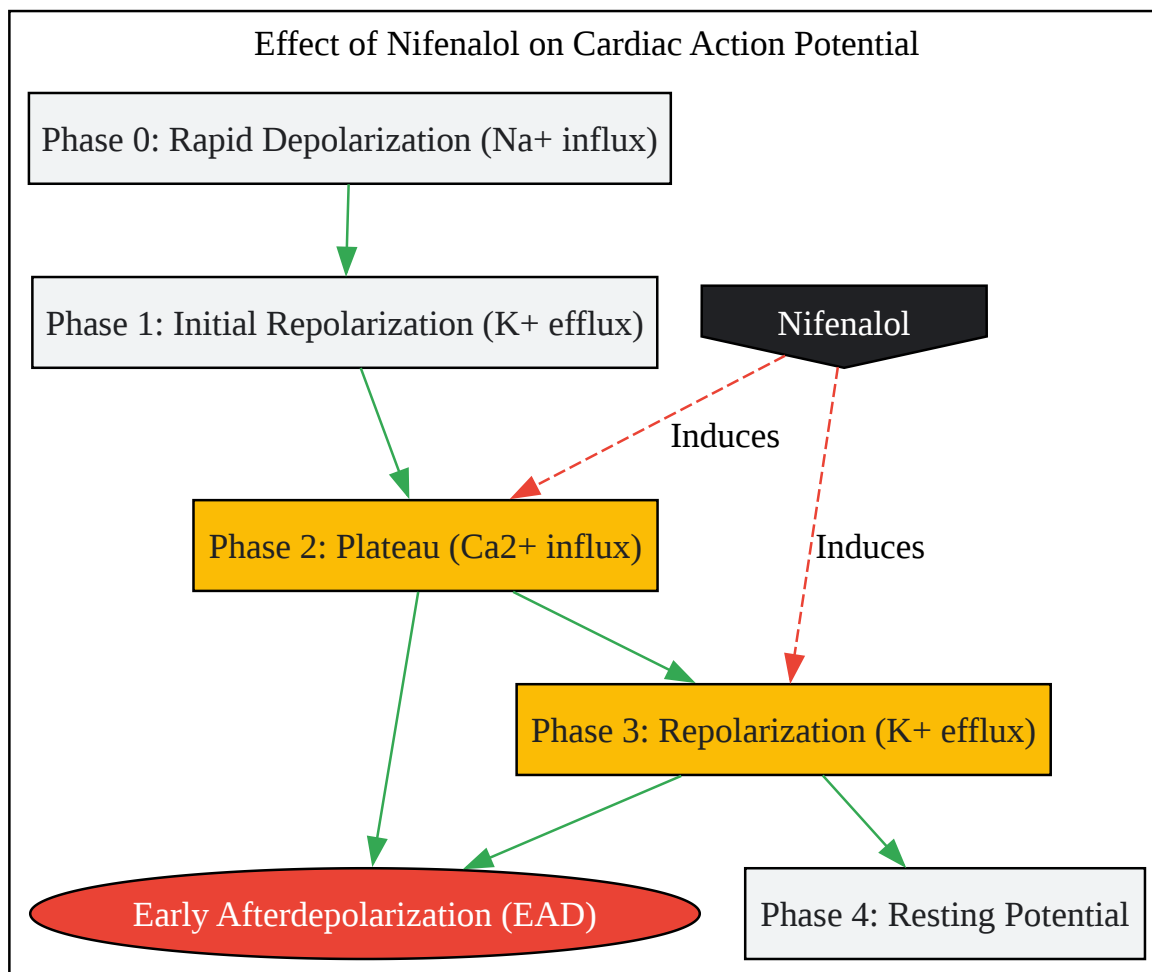
Procedure:

- Prepare serial dilutions of **Nifenalol hydrochloride**.
- In a multi-well plate, add the cell membrane preparation, the radioligand at a concentration near its K_d , and either the assay buffer (for total binding), a competing concentration of **Nifenalol hydrochloride**, or the non-specific binding control.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Nifenalol hydrochloride** concentration and fit the data to a one-site competition model to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:





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